![molecular formula C7H3Cl2FO2 B1358709 2,6-Dichloro-4-fluorobenzoic acid CAS No. 232275-55-7](/img/structure/B1358709.png)
2,6-Dichloro-4-fluorobenzoic acid
Overview
Description
“2,6-Dichloro-4-fluorobenzoic acid” is a chemical compound with the molecular formula C7H3Cl2FO2 . It has a molecular weight of 209 . It is a solid substance that is stored at temperatures between 2-8°C .
Synthesis Analysis
A two-step process has been developed for the preparation of a similar compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, starting from 2,6-dichloro-3-fluorobenzonitrile . The overall yield of this process was 58% .
Molecular Structure Analysis
The InChI code for “2,6-Dichloro-4-fluorobenzoic acid” is 1S/C7H3Cl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) . The InChI key is NLVLBEXWAAXPCO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2,6-Dichloro-4-fluorobenzoic acid” is a solid substance that is stored at temperatures between 2-8°C . It has a molecular weight of 209 .
Scientific Research Applications
Synthesis and Production
- Kilogram-Scale Synthesis : A continuous-flow process for the preparation of a similar compound, 2,4-dichloro-5-fluorobenzoic acid, has been developed, highlighting the advantages of this method in terms of safety, environmental friendliness, and yield efficiency (Guo, Yu, & Yu, 2018).
Material Science and Chemistry
- Vibrational Spectra and Molecular Studies : Vibrational spectra and molecular studies of similar compounds, like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, have been conducted using density functional theory, aiding in understanding their molecular structure and properties (Kumar, Arivazhagan, & Thangaraju, 2015).
Magnetic Properties in Compounds
- Magnetic Properties Analysis : Studies on benzoate derivatives, including 2,6-difluorobenzoic acid, have been performed to understand their structure and magnetic properties, contributing to the field of magnetism in molecular compounds (Liu et al., 2017).
Photochemistry
- Photochemical Studies : Research on 2-chloro-6-fluorobenzoic acid, a related compound, has provided insights into photochemical reactions under specific conditions, which could be relevant for understanding the photochemistry of 2,6-dichloro-4-fluorobenzoic acid (Kuş, 2017).
Electronic and Optical Applications
- Electronic Material Enhancement : Halobenzoic acids, including 4-fluorobenzoic acid, have been used to modify electronic materials like poly(3,4-ethylenedioxythiophene), highlighting the potential of similar compounds in electronic and optical applications (Tan et al., 2016).
Crystallography
- Charge Density Analysis : Studies on charge density distribution in related compounds like 2-chloro-4-fluorobenzoic acid can provide insights into the molecular interactions and crystallography relevant to 2,6-dichloro-4-fluorobenzoic acid (Hathwar & Row, 2011).
Bioremediation
- Groundwater Bioremediation : Aminobacter sp. MSH1, which uses similar compounds like 2,6-dichlorobenzamide as a carbon source, indicates the potential of certain bacteria in the bioremediation of environments contaminated with related compounds like 2,6-dichloro-4-fluorobenzoic acid (Raes et al., 2019).
Safety And Hazards
The safety data sheet for “2,6-Dichloro-4-fluorobenzoic acid” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
2,6-dichloro-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVLBEXWAAXPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626600 | |
Record name | 2,6-Dichloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-fluorobenzoic acid | |
CAS RN |
232275-55-7 | |
Record name | 2,6-Dichloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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